

Technical Guide: Physicochemical Properties of 4-Fluoro-3-(4-nitrophenyl)toluene

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Compound of Interest

Compound Name: 4-Fluoro-3-(4-nitrophenyl)toluene

Cat. No.: B567134

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Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of **4-Fluoro-3-(4-nitrophenyl)toluene** (CAS No. 1373232-66-6). Due to the limited availability of direct experimental data for this specific compound, this document also presents a plausible synthetic route based on established methodologies and discusses potential areas of biological significance based on related chemical structures. All quantitative data is summarized for clarity, and a detailed, generalized experimental protocol for its synthesis is provided.

Introduction

4-Fluoro-3-(4-nitrophenyl)toluene is a substituted nitrobiphenyl compound. The presence of a fluorine atom, a nitro group, and a toluene moiety suggests its potential as an intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The nitro group can serve as a precursor to an amino group, a common functional group in active pharmaceutical ingredients (APIs). Furthermore, the biphenyl scaffold is a privileged structure in drug discovery, known to exhibit a wide range of biological activities. This guide aims to consolidate the available information on this compound and provide a foundation for future research and development.

Physicochemical Properties

Direct experimental data for many of the physicochemical properties of **4-Fluoro-3-(4-nitrophenyl)toluene** are not readily available in the current literature. The following table summarizes the known and basic calculated properties.

Property	Value	Source
CAS Number	1373232-66-6	United States Biological[1]
Molecular Formula	C ₁₃ H ₁₀ FNO ₂	United States Biological[1]
Molecular Weight	231.22 g/mol	United States Biological[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	
LogP	Data not available	

Synthesis

A direct, published experimental protocol for the synthesis of **4-Fluoro-3-(4-nitrophenyl)toluene** has not been identified. However, based on its structure, a plausible and efficient synthetic route is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of C-C bonds between aryl halides and arylboronic acids.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The synthesis can be envisioned through the coupling of a halogenated fluorotoluene derivative with a nitrophenylboronic acid derivative, or vice versa. A potential pathway is the reaction between 3-bromo-6-fluorotoluene and 4-nitrophenylboronic acid.



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Caption: Proposed synthesis of **4-Fluoro-3-(4-nitrophenyl)toluene** via Suzuki-Miyaura coupling.

General Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol is a generalized procedure and may require optimization for this specific reaction.

Materials:

- 3-Bromo-6-fluorotoluene
- 4-Nitrophenylboronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
- Base (e.g., Potassium carbonate [K₂CO₃])
- Solvent (e.g., Toluene and Water)
- Inert gas (e.g., Argon or Nitrogen)

Procedure:

- To a reaction vessel, add 3-bromo-6-fluorotoluene (1.0 eq), 4-nitrophenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
- Add the palladium catalyst (typically 1-5 mol%).
- The vessel is sealed, and the atmosphere is replaced with an inert gas.
- Add the degassed solvent system (e.g., a mixture of toluene and water).
- The reaction mixture is heated with vigorous stirring (typically 80-110 °C) and monitored by a suitable technique (e.g., TLC or LC-MS).
- Upon completion, the reaction mixture is cooled to room temperature.
- The aqueous layer is separated, and the organic layer is washed with water and brine.

- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by a suitable method, such as column chromatography on silica gel.

Potential Biological Significance and Future Directions

While no specific biological activities have been reported for **4-Fluoro-3-(4-nitrophenyl)toluene**, its structural motifs are present in many biologically active molecules.

- **Nitroaromatic Compounds:** Nitro-containing molecules are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiparasitic effects.^[2] The nitro group can act as both a pharmacophore and a toxicophore, often through redox cycling within cells.^[2]
- **Biphenyl Derivatives:** The biphenyl scaffold is a common feature in many pharmaceuticals and is associated with a diverse array of biological activities.^[3]
- **Fluorinated Aromatics:** The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.^[4]

A key synthetic transformation for this molecule would be the reduction of the nitro group to an amine, yielding 4-Fluoro-3-(4-aminophenyl)toluene. This resulting aniline is a versatile intermediate for the synthesis of a wide range of derivatives for further biological evaluation.



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Caption: Logical workflow for the derivatization of **4-Fluoro-3-(4-nitrophenyl)toluene**.

Conclusion

4-Fluoro-3-(4-nitrophenyl)toluene is a compound with limited currently available experimental data. However, its synthesis is feasible through well-established methods like the Suzuki-Miyaura coupling. Its structural features suggest its potential as a valuable intermediate in the development of novel therapeutic agents and other functional materials. Further research is warranted to fully characterize its physicochemical properties and explore its biological activities.

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